molecular formula C19H12N4 B13174173 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B13174173
M. Wt: 296.3 g/mol
InChI Key: HZHLJUVMCSJCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research, particularly in the field of oncology. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds, which are recognized as potent protein kinase inhibitors (PKIs) and represent a privileged structure in targeted cancer therapy . The rigid, planar fused bicyclic system of the pyrazolo[1,5-a]pyrimidine core provides a stable framework for interacting with the ATP-binding sites of various kinase enzymes, which are key regulators in cellular signaling pathways and frequently disrupted in cancers . The specific substitution pattern on this molecule—featuring phenyl groups at the 2 and 3 positions and a carbonitrile group at the 6 position—is strategically significant. The carbonitrile group is a common pharmacophore found in many bioactive pyrazolo[1,5-a]pyrimidine derivatives reported in scientific literature for their antiproliferative efficacy . Researchers can utilize this compound as a key intermediate to develop novel therapeutic agents targeting a range of kinases, such as CDK2 and TRKA, which are implicated in cell cycle progression and tumor survival pathways . Its structural features make it a valuable candidate for investigating structure-activity relationships (SAR) and for further functionalization to optimize binding affinity, selectivity, and other pharmacological properties . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C19H12N4/c20-11-14-12-21-19-17(15-7-3-1-4-8-15)18(22-23(19)13-14)16-9-5-2-6-10-16/h1-10,12-13H

InChI Key

HZHLJUVMCSJCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Condensation Reactions

A widely used approach to synthesize pyrazolo-fused heterocycles involves multicomponent reactions (MCRs) of hydrazine derivatives, aldehydes, and malononitrile or related nitrile-containing compounds under solvent-free or reflux conditions.

Typical procedure:

  • Reflux a mixture of hydrazine hydrate, benzaldehyde (or substituted benzaldehydes), and malononitrile in ethanol or under solvent-free conditions.
  • The reaction proceeds via condensation, cyclization, and aromatization steps to yield the pyrazolo[1,5-a]pyrimidine scaffold with a carbonitrile group.

Example from literature:

  • Hydrazine hydrate (80%), benzaldehyde, and malononitrile (each 10 mmol) are refluxed for 4 hours.
  • The product is isolated by recrystallization from ethanol.
  • The yield reported is approximately 71%, with the product characterized by IR (notably CN stretch near 2188 cm⁻¹) and NMR spectroscopy confirming the structure with characteristic signals for NH2, aromatic protons, and pyrazole ring protons.

This method is advantageous due to its simplicity, mild conditions, and relatively good yields.

Cross-Dehydrogenative Coupling (CDC) Using β-Ketoesters and N-Amino-2-Iminopyridines

A more recent and sophisticated method involves cross-dehydrogenative coupling reactions between β-ketoesters (such as ethyl acetoacetate) and N-amino-2-iminopyridine derivatives under aerobic and acidic conditions.

Key features:

  • Use of acetic acid as a mild promoter and molecular oxygen as a green oxidant.
  • Catalyst-free or minimal catalyst conditions.
  • Reaction conducted in ethanol at elevated temperature (~130 °C) under oxygen atmosphere.
  • Formation of pyrazolo[1,5-a]pyridine derivatives with high atom economy.

Representative reaction conditions and results:

Entry Acetic Acid Equiv. Atmosphere Yield of Pyrazolo[1,5-a]pyridine (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6
  • Increasing acetic acid equivalents and using oxygen atmosphere significantly improves yield.
  • Strong acids like p-toluenesulfonic acid or trifluoroacetic acid are less effective.
  • The reaction tolerates various substituents on the N-amino-2-iminopyridine ring without significant yield loss.

Mechanistic insight:

  • The reaction proceeds via oxidative C(sp³)-C(sp²) bond formation between the β-ketoester and the N-amino-2-iminopyridine.
  • Followed by dehydrative cyclization to form the fused heterocyclic system.
  • Oxygen acts as the terminal oxidant, confirming an oxidative CDC pathway.

Cyclization of N-Amino-2-Iminopyrimidine Derivatives with β-Dicarbonyl Compounds

Similar to the CDC approach, cyclization reactions involving N-amino-2-iminopyrimidines and β-dicarbonyl compounds (such as acetylacetone or benzoylacetate derivatives) under acidic and oxidative conditions afford substituted pyrazolo[1,5-a]pyrimidines.

  • The presence of nitrile groups on the pyrimidine ring can be introduced via malononitrile or related nitrile-containing reagents in the initial condensation steps.
  • The reaction conditions are optimized to favor formation of the 6-carbonitrile substituent without side reactions.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Advantages Limitations
One-pot condensation (hydrazine + aldehyde + malononitrile) Hydrazine hydrate, benzaldehyde, malononitrile Reflux in ethanol, 4 h ~71 Simple, solvent-free options available Moderate yield, purification needed
CDC of N-amino-2-iminopyridines with β-ketoesters N-amino-2-iminopyridine, ethyl acetoacetate, acetic acid Ethanol, 130 °C, O₂ atmosphere, 18 h Up to 94 High atom economy, catalyst-free, green oxidant Requires oxygen atmosphere, elevated temperature
Cyclization with β-dicarbonyl compounds N-amino-2-iminopyrimidine, β-dicarbonyls Acidic, oxidative conditions Variable Versatile substituent introduction Optimization needed for nitrile incorporation

Analytical and Structural Confirmation

  • Spectroscopic data: IR spectroscopy shows characteristic nitrile stretch around 2180–2200 cm⁻¹.
  • NMR spectroscopy: ^1H NMR signals corresponding to aromatic protons of diphenyl groups, pyrazole ring protons, and NH2 groups.
  • Mass spectrometry: High-resolution mass spectrometry confirms molecular formula consistent with 2,3-diphenyl substitution and carbonitrile group.
  • X-ray crystallography: Used to confirm the fused bicyclic structure and substitution pattern in crystalline samples.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its pharmacological profile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are often novel derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups that modify the compound’s pharmacological properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pyrazolo[1,5-a]pyrimidine core permits diverse substitutions, which modulate electronic, steric, and solubility properties. Key analogs include:

Positional Isomers and Phenyl Substitutions
  • 2,5-Diphenylpyrazolo[1,5-c]pyrimidin-7-yl Derivatives (): These isomers exhibit antibacterial activity, with hydrazone-linked indolinone moieties enhancing reactivity toward electrophilic substitution. Key Data: Antibacterial activity against Gram-positive and Gram-negative strains .
  • 2,7-Diamino-3-benzyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (): Substitution at position 3 with a benzyl group introduces steric bulk, while amino groups at positions 2 and 7 enhance hydrogen-bonding capacity. Key Data: Melting point 214–216°C; molecular formula C₃₄H₂₈N₆O₃S .
Heterocyclic-Fused Derivatives
  • Key Data: Demonstrated antibacterial activity via diazotization and nucleophilic substitution .
  • Key Data: Cytotoxic activity against HCT-116 and MCF-7 cancer cell lines (IC₅₀: 2.5–8.7 μM) .

Physicochemical Properties

Comparative data highlight the impact of substituents on melting points and spectral features:

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) Reference
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile Not reported ~2,220 (estimated) N/A
2-(4-Cyanobenzylidene)thiazolo[3,2-a]pyrimidine 213–215 2,209
7-(Furan-2-yl)tetrazolo[1,5-a]pyrimidine 269–271 2,216
2,7-Diamino-3-benzylpyrazolo[1,5-a]pyrimidine 214–216 Not reported

The cyano group’s IR absorption (~2,200–2,220 cm⁻¹) is consistent across analogs, confirming its electronic stability.

Biological Activity

2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a fused pyrazole and pyrimidine ring system, which contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Molecular Formula : C17H14N4
  • Molecular Weight : 290.32 g/mol
  • IUPAC Name : 2,3-diphenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile

This unique structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. The compound exhibits significant effects in the following areas:

1. Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines possess notable anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase. In vitro studies showed that it possesses competitive inhibition characteristics with IC50 values comparable to standard inhibitors like acarbose.

CompoundIC50 (µM)Reference
This compound15.2 ± 0.4
Acarbose750.0 ± 1.5

3. Antimicrobial Activity

Recent investigations have demonstrated the antimicrobial properties of this compound against various pathogens. The presence of the cyano group enhances its biological activity against bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli6.25
K. pneumoniae32
F. oxysporum9

Case Studies

Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in treating diseases:

  • Case Study on Anticancer Activity : A derivative of this compound was tested against breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value of 12 µM.
  • Case Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against fungal strains, revealing potent antifungal activity with MIC values ranging from 6 to 9 µg/mL.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound binds to the active site of target enzymes such as α-glucosidase, preventing substrate binding and subsequent enzymatic activity.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, aminotetrazole, and malononitrile. A green protocol using Fe(III) complexes (e.g., FeL2) in ethanol/water (1:3) achieves yields up to 97% . Alternative routes include cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization with phenyl groups . Key steps involve Knoevenagel condensation, Michael addition, and intramolecular cyclization .
Catalyst Solvent Yield Reference
FeL2EtOH/H₂O97%
Sodium acetateAcetic anhydride68%

Q. How is spectroscopic characterization performed for this compound?

  • Methodological Answer : Use IR to identify nitrile (CN) stretches (~2220 cm⁻¹) and NH/OH bands (3100–3400 cm⁻¹). ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and substituents (e.g., methyl groups at δ 2.2–2.4 ppm). ¹³C NMR detects carbonyl carbons (δ 165–171 ppm) and nitrile carbons (δ 116–117 ppm). Mass spectrometry (MS) validates molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Q. What solvents and reaction conditions optimize synthesis?

  • Methodological Answer : Polar protic solvents (e.g., ethanol/water) enhance yields (>90%) compared to aprotic solvents like DMF (<50%). Catalyst loading (10 mol% FeL2) and reflux at 80–100°C for 2–12 hours are optimal . Ethanol/water mixtures reduce environmental impact and improve safety .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of Fe(III) complexes in synthesizing this compound?

  • Methodological Answer : Fe(III) complexes activate aldehyde and amine groups via Lewis acid-base interactions, accelerating Knoevenagel condensation. The FeL2 catalyst stabilizes intermediates (e.g., enolate species) during Michael addition and cyclization. Steric and electronic effects of ligands (e.g., guanidine) modulate reactivity . Kinetic studies using in-situ IR or NMR can track intermediate formation .

Q. How do structural modifications influence adenosine receptor antagonism?

  • Methodological Answer : Substituents on the pyrazolo-pyrimidine core (e.g., diaminopyrazole groups) enhance binding to adenosine A2A and A2B receptors. Use molecular docking to predict interactions with residues like Met769 and Lys692 in receptor pockets. In vitro assays (e.g., cAMP inhibition) validate antagonism . SAR studies show that electron-withdrawing groups (e.g., CN) improve potency .

Q. How can contradictions in catalytic performance between studies be resolved?

  • Methodological Answer : Discrepancies arise from ligand steric effects, solvent polarity, or substrate scope. Design controlled experiments varying (i) ligand structure (e.g., bulky vs. planar ligands) and (ii) solvent dielectric constants. Compare turnover frequencies (TOF) and activation energies via Arrhenius plots .

Q. What computational methods predict bioactivity against cancer targets?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) linked to EGFR inhibition. Molecular dynamics (MD) simulations reveal hydrogen bonds between the compound’s cyano group and Met769/Leu694 in EGFR. Validate with in vitro cytotoxicity assays (e.g., NCI-60 panel) .

Data Analysis & Experimental Design

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :

Synthesize derivatives : Vary substituents (e.g., halogens, methoxy, methyl) at positions 2, 3, and 2.

Characterize : Use HPLC for purity and XRD for crystal structure.

Assay bioactivity : Test receptor binding (SPR) and cytotoxicity (MTT assay).

Model SAR : Apply QSAR with descriptors like logP and polar surface area .

Q. What strategies resolve low yields in scaled-up synthesis?

  • Methodological Answer :

  • Optimize catalyst recovery : Use magnetic Fe nanoparticles for easy separation.
  • Continuous flow systems : Improve heat/mass transfer and reduce side reactions.
  • Process analytical technology (PAT) : Monitor reaction progress via inline FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.